molecular formula C7H12OS B1397812 Dihydro-5,5-dimethylthiopyran-3(4H)-one CAS No. 18615-62-8

Dihydro-5,5-dimethylthiopyran-3(4H)-one

Cat. No. B1397812
CAS RN: 18615-62-8
M. Wt: 144.24 g/mol
InChI Key: XFNFKMFAIBWJOM-UHFFFAOYSA-N
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Description

“Dihydro-5,5-dimethylthiopyran-3(4H)-one” is a chemical compound with the molecular formula C7H12OS . It is listed in several chemical databases and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “Dihydro-5,5-dimethylthiopyran-3(4H)-one” consists of 7 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“Dihydro-5,5-dimethylthiopyran-3(4H)-one” has a molecular weight of 144.23500 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis of Thiopyran-Containing Compounds

Tetrahydro-4H-thiopyran-4-one, a compound closely related to Dihydro-5,5-dimethylthiopyran-3(4H)-one, has been prepared in high yield through the treatment of dimethyl 3,3'-thiobispropanoate, showcasing its utility in synthesizing thiopyran-containing compounds (Ward et al., 2007).

Photocycloaddition Reactions

The compound undergoes regiospecific photocycloaddition to 2-chloroacrylonitrile and regio- and stereospecific photocycloaddition to ethylidenemalononitrile, indicating its reactivity under light-induced conditions (Margaretha et al., 2007).

Heterosteroid Synthesis

Annelation of 3,4-dihydroisoquinolines by 3-acyl-5,5-dimethylthiopyran-2,4-diones has led to the synthesis of novel heterosteroids, highlighting the compound's role in creating structurally complex steroid analogues (Budnikova et al., 2004).

Regioselective Synthesis of Functionalized 4H-Thiopyrans

A regioselective synthesis method has been developed for creating highly substituted 4H-thiopyran derivatives, showcasing the compound's versatility in forming densely functionalized structures (Verma et al., 2012).

properties

IUPAC Name

5,5-dimethylthian-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNFKMFAIBWJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CSC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731546
Record name 5,5-Dimethylthian-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-5,5-dimethylthiopyran-3(4H)-one

CAS RN

18615-62-8
Record name 5,5-Dimethylthian-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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